4-Chloro Trazodone Isomer

Descripción general

Descripción

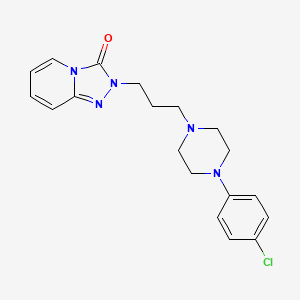

4-Chloro Trazodone Isomer is a chemical compound with the molecular formula C19H22ClN5O and a molecular weight of 371.8639. It belongs to the class of tricyclic antidepressants and is structurally related to trazodone. This compound is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring, which is further connected to a triazolopyridine moiety .

Métodos De Preparación

The synthesis of 4-Chloro Trazodone Isomer involves several steps, typically starting with the formation of the triazolopyridine core. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

4-Chloro Trazodone Isomer undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like halogens or nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neurological Research

The compound is utilized as a reference material in neurological research due to its unique properties. It has been shown to inhibit apomorphine-induced stereotypy in mice, demonstrating potential antipsychotic or anxiolytic effects. The effective dose (ED50) for this inhibition is approximately 0.24 mg/kg. Additionally, it induces catalepsy in mice with an ED50 of 0.9 mg/kg, indicating its influence on motor control and behavior .

2. Interaction with Neurotransmitter Systems

Research indicates that this compound interacts with serotonin receptors, similar to its parent compound, trazodone. However, further studies are necessary to fully elucidate its interaction profile and therapeutic potential. Understanding these interactions is crucial for assessing both efficacy and safety.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound in experimental settings:

- Study on Apomorphine-Induced Stereotypy : In this study, mice were administered the isomer followed by apomorphine. Observations indicated a significant reduction in stereotypic behavior, supporting its potential use in treating disorders characterized by such behaviors.

- Catalepsy Induction Study : Another experiment focused on the induction of catalepsy in mice. The results showed that the compound effectively induced cataleptic states, providing insights into its neurological impacts and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Chloro Trazodone Isomer involves its interaction with various neurotransmitter receptors. It primarily acts as a serotonin receptor antagonist and reuptake inhibitor, blocking the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. Additionally, it interacts with histamine and adrenergic receptors, contributing to its pharmacological effects .

Comparación Con Compuestos Similares

4-Chloro Trazodone Isomer can be compared with other similar compounds, such as:

Trazodone: Both compounds share a similar triazolopyridine core, but this compound has a chlorophenyl group, which may influence its pharmacological properties.

Nefazodone: Another triazolopyridine derivative, differing in its substitution pattern and receptor affinity.

Mirtazapine: A tetracyclic antidepressant with a different core structure but similar receptor interactions.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct therapeutic advantages or research opportunities.

Actividad Biológica

4-Chloro Trazodone Isomer is a derivative of trazodone, a well-known antidepressant. This compound, featuring a chlorine atom at the fourth position of the trazodone structure, exhibits distinct biological activities that may offer therapeutic advantages in neurology and psychopharmacology. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C19H22ClN5O. The presence of the chlorine atom significantly alters its pharmacological profile compared to non-chlorinated analogs, potentially enhancing receptor affinity and modifying its interaction with neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound demonstrates notable neuropharmacological effects:

- Inhibition of Apomorphine-Induced Stereotypy : In studies conducted on mice, the compound was found to inhibit apomorphine-induced stereotypy with an effective dose (ED50) of 0.24 mg/kg. This suggests potential antipsychotic or anxiolytic properties, as stereotypy is often associated with dopaminergic activity.

- Induction of Catalepsy : The compound also induced catalepsy in mice, with an ED50 of 0.9 mg/kg. Catalepsy is a state characterized by a lack of response to external stimuli and is commonly used as a measure for assessing antipsychotic activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

- Serotonin Receptor Interaction : Similar to trazodone, this isomer may interact with serotonin receptors, particularly the 5-HT2A receptor. Enhanced receptor binding due to chlorination could lead to improved efficacy in modulating serotonergic signaling .

- Dopaminergic Modulation : The inhibition of apomorphine-induced behaviors suggests an influence on dopaminergic pathways, which may contribute to its antipsychotic effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Chlorinated Trazodone | Potential antidepressant | Enhanced receptor affinity |

| Trazodone | Non-chlorinated | Antidepressant | Well-established use and safety |

| Nefazodone | Similar structure | Antidepressant | Fewer sedative effects |

| Bupropion | Different structure | Antidepressant | Dopamine and norepinephrine reuptake inhibitor |

This table illustrates how this compound stands out due to its unique chlorination and potential pharmacological advantages over other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Neuropharmacological Studies : Research has demonstrated that the compound effectively modulates behaviors associated with dopaminergic and serotonergic systems in animal models. These findings support further investigation into its potential as an antipsychotic agent.

- Toxicological Assessments : Understanding the toxicokinetics of this compound is crucial for evaluating its safety profile. Studies using models like HRNTM mice have provided insights into how metabolic pathways influence toxicity and efficacy .

- Clinical Relevance : While animal studies provide valuable data, translating these findings to human applications requires careful consideration of species-specific differences in drug metabolism and response mechanisms .

Propiedades

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZALSYWCGGMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166209 | |

| Record name | 4-Chloro trazodone isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157072-19-0 | |

| Record name | 4-Chloro trazodone isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro trazodone isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO TRAZODONE ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.